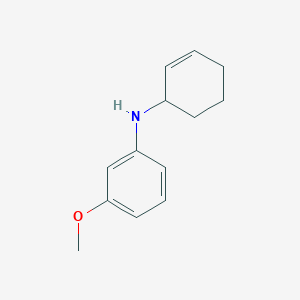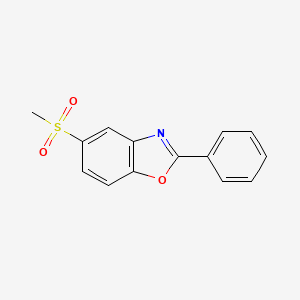![molecular formula C16H14S B14119230 3-(3,5-Dimethylphenyl)benzo[b]thiophene](/img/structure/B14119230.png)
3-(3,5-Dimethylphenyl)benzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylphenyl)benzo[b]thiophene is a chemical compound with the molecular formula C16H14S. It is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing a sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted benzo[b]thiophenes.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The scalability of this method makes it feasible for industrial applications. Additionally, other methods such as direct arylation and C-H activation may also be employed for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dimethylphenyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzo[b]thiophenes .
Aplicaciones Científicas De Investigación
3-(3,5-Dimethylphenyl)benzo[b]thiophene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethylphenyl)benzo[b]thiophene involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene: The parent compound, which lacks the 3-(3,5-dimethylphenyl) substituent.
2-Substituted Benzo[b]thiophenes: Compounds with different substituents at the 2-position.
Thiophene Derivatives: Compounds with similar sulfur-containing heterocyclic structures.
Uniqueness
3-(3,5-Dimethylphenyl)benzo[b]thiophene is unique due to the presence of the 3-(3,5-dimethylphenyl) group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H14S |
|---|---|
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
3-(3,5-dimethylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C16H14S/c1-11-7-12(2)9-13(8-11)15-10-17-16-6-4-3-5-14(15)16/h3-10H,1-2H3 |
Clave InChI |
BYHUHQMUUMNDQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2=CSC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14119170.png)








![1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119226.png)
![2-[2-(2-Bromobenzoyl)-4-chlorophenoxy]acetic acid](/img/structure/B14119228.png)
